5-Hydroxy-2-phenylisoindoline-1,3-dione

Catalog No.
S3351144
CAS No.
3975-50-6
M.F
C14H9NO3
M. Wt
239.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxy-2-phenylisoindoline-1,3-dione

CAS Number

3975-50-6

Product Name

5-Hydroxy-2-phenylisoindoline-1,3-dione

IUPAC Name

5-hydroxy-2-phenylisoindole-1,3-dione

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

InChI

InChI=1S/C14H9NO3/c16-10-6-7-11-12(8-10)14(18)15(13(11)17)9-4-2-1-3-5-9/h1-8,16H

InChI Key

HCUAWJNHCZEMJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)O

5-Hydroxy-2-phenylisoindoline-1,3-dione is a chemical compound characterized by its unique isoindoline structure, which features a phenyl group and a hydroxyl functional group. The molecular formula of this compound is C15H11NO2C_{15}H_{11}NO_2, and it exhibits a complex arrangement of carbon, nitrogen, and oxygen atoms that contribute to its chemical properties and biological activities. The compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to its structural motifs that are often associated with biological activity .

Typical of isoindoline derivatives. Notably, it can undergo oxidation to form phthalimide derivatives, which are important in synthetic organic chemistry. The oxidation reactions can be mediated by different reagents such as pyridinium chlorochromate or N-iodosuccinimide, leading to the formation of more complex structures . Additionally, the compound can be subjected to reduction reactions, where the carbonyl groups are converted into alcohols or amines under specific conditions, further expanding its utility in synthetic pathways .

Research has indicated that 5-Hydroxy-2-phenylisoindoline-1,3-dione exhibits various biological activities. It has been studied for its potential as an inhibitor in certain enzymatic pathways and as a modulator of receptor activity. Specifically, it has shown promise in neuropharmacological applications, particularly related to metabotropic glutamate receptors . The compound's ability to interact with biological targets makes it a subject of interest in drug development.

The synthesis of 5-Hydroxy-2-phenylisoindoline-1,3-dione can be achieved through several methods:

  • Thermal Conversion: Starting from 4-hydroxyphthalic acid, the compound can be synthesized through thermal cyclization processes that involve the formation of anhydrides and subsequent reactions with amines .
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields through microwave irradiation, allowing for efficient synthesis of isoindoline derivatives .
  • Regioselective Reduction: The compound can also be synthesized by selectively reducing phthalimide derivatives using zinc in acetic acid to yield the desired hydroxylated product .

These methods highlight the versatility and efficiency of synthetic approaches available for producing this compound.

5-Hydroxy-2-phenylisoindoline-1,3-dione has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new pharmaceuticals targeting neurological disorders.
  • Organic Synthesis: The compound's structure allows it to act as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Its unique properties may also find applications in developing novel materials with specific electronic or optical characteristics.

Interaction studies involving 5-Hydroxy-2-phenylisoindoline-1,3-dione have focused on its binding affinity and efficacy at various biological receptors. Research indicates that this compound can modulate metabotropic glutamate receptors, which play a crucial role in neurotransmission and synaptic plasticity. Such interactions suggest its potential use in treating conditions like anxiety and depression by influencing glutamatergic signaling pathways .

Several compounds share structural similarities with 5-Hydroxy-2-phenylisoindoline-1,3-dione. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
2-Phenylisoindoline-1,3-dioneLacks hydroxyl group; only contains carbonylsMore stable; less reactive than hydroxylated forms
5-Chloro-2-phenylisoindoline-1,3-dioneChlorine substitution at position 5Enhanced lipophilicity; potential for different biological activity
5-Methyl-2-phenylisoindoline-1,3-dioneMethyl substitution instead of hydroxylAltered solubility and reactivity compared to hydroxyl form

These compounds illustrate the diversity within the isoindoline family while emphasizing the unique hydroxyl functional group present in 5-Hydroxy-2-phenylisoindoline-1,3-dione that contributes to its distinct properties and activities.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

239.058243149 g/mol

Monoisotopic Mass

239.058243149 g/mol

Heavy Atom Count

18

Wikipedia

CHEMBL276030

Dates

Modify: 2023-07-26

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